3-Fluoro-5-hydroxybenzohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-hydroxybenzohydrazide typically involves the reaction of 3-fluoro-5-hydroxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 3-fluoro-5-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The specific mechanism of action for 3-Fluoro-5-hydroxybenzohydrazide is not well-documented. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzohydrazide
- 3-Fluoro-5-methoxybenzohydrazide
- 3-Fluoro-5-aminobenzohydrazide
Comparison
3-Fluoro-5-hydroxybenzohydrazide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(7(12)10-9)2-6(11)3-5/h1-3,11H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUIFWQSIOTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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